![molecular formula C15H17NOS2 B14296451 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol CAS No. 113282-40-9](/img/structure/B14296451.png)
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol is an organic compound that features both phenolic and sulfanyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol typically involves the reaction of 2-mercaptophenol with 3-anilino-2-chloropropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptophenol attacks the carbon atom bearing the chlorine atom in 3-anilino-2-chloropropane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic derivatives.
科学的研究の応用
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl groups can form disulfide bonds, which may play a role in the compound’s biological activity. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
2-Mercaptophenol: Shares the phenolic and sulfanyl groups but lacks the anilino group.
3-Anilino-2-chloropropane: Contains the anilino group but lacks the phenolic and sulfanyl groups.
Phenol: Contains the phenolic group but lacks the sulfanyl and anilino groups.
Uniqueness
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol is unique due to the presence of both phenolic and sulfanyl groups along with an anilino group
特性
CAS番号 |
113282-40-9 |
|---|---|
分子式 |
C15H17NOS2 |
分子量 |
291.4 g/mol |
IUPAC名 |
2-(3-anilino-2-sulfanylpropyl)sulfanylphenol |
InChI |
InChI=1S/C15H17NOS2/c17-14-8-4-5-9-15(14)19-11-13(18)10-16-12-6-2-1-3-7-12/h1-9,13,16-18H,10-11H2 |
InChIキー |
QPMNIWPIFMYJEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCC(CSC2=CC=CC=C2O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


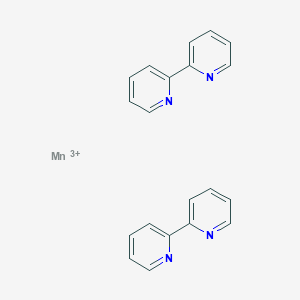
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
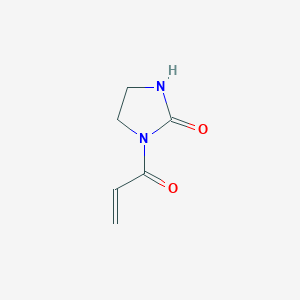
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
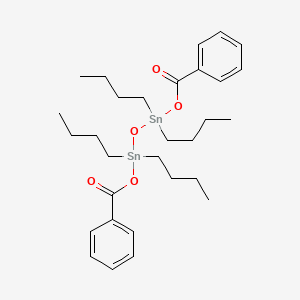


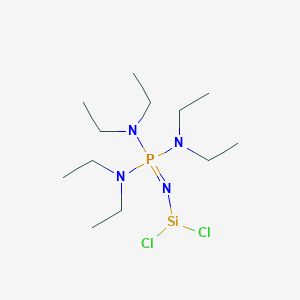
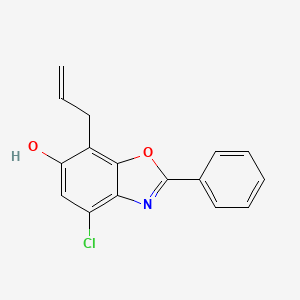


![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
